2-(5-Bromo-3-methylpyridin-2-yl)malononitrile
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Overview
Description
2-(5-Bromo-3-methylpyridin-2-yl)malononitrile is an organic compound with the molecular formula C9H6BrN3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and two cyano groups attached to a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)malononitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methylpyridin-3-amine.
Reaction with Malononitrile: The amine group of 5-bromo-2-methylpyridin-3-amine reacts with malononitrile under basic conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-methylpyridin-2-yl)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aryl groups.
Scientific Research Applications
2-(5-Bromo-3-methylpyridin-2-yl)malononitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is investigated for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-methylpyridin-2-yl)malononitrile depends on its application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets. The exact pathways and targets would depend on the final compound synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-5-methylpyridine: Similar in structure but with an amino group instead of the malononitrile moiety.
2-Bromo-6-methylpyridine: Similar but lacks the cyano groups.
Properties
IUPAC Name |
2-(5-bromo-3-methylpyridin-2-yl)propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-6-2-8(10)5-13-9(6)7(3-11)4-12/h2,5,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSKYRGVWJMVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(C#N)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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